2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C9H14N4O·2HCl It is a derivative of pyrazine and piperazine, which are both heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride typically involves the reaction of 2-methoxypyrazine with piperazine under specific conditions. One common method includes:
Starting Materials: 2-methoxypyrazine and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds for chemical research.
Industrial Applications: It is used in the development of new materials and chemical processes in the industry.
Mechanism of Action
The mechanism of action of 2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to GABA receptors, influencing neurotransmission and exerting effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-(1-propenyl)pyrazine: A similar compound with a propenyl group instead of a piperazinyl group.
4-methoxyphenylpiperazine: Another piperazine derivative with a methoxyphenyl group.
Uniqueness
2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride is unique due to its specific combination of pyrazine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical compounds and in research applications.
Properties
CAS No. |
61655-62-7 |
---|---|
Molecular Formula |
C9H16Cl2N4O |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2-methoxy-6-piperazin-1-ylpyrazine;dihydrochloride |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-14-9-7-11-6-8(12-9)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
InChI Key |
SMONKVIEMBGEKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1)N2CCNCC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.